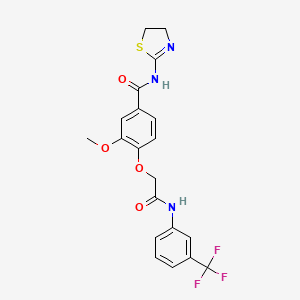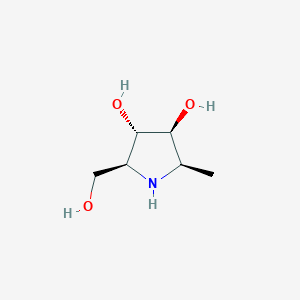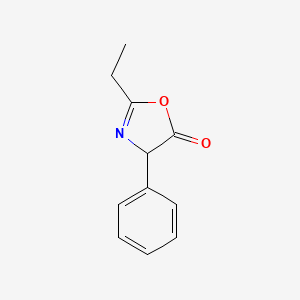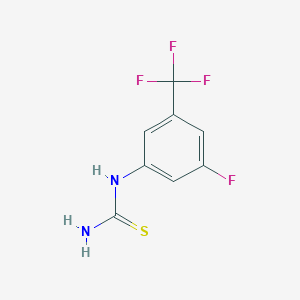![molecular formula C9H8ClNOS B12866965 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chloromethyl group at the second position and a methylthio group at the sixth position on the benzoxazole ring. These functional groups impart unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This reaction is often catalyzed by acids such as sulfuric acid or Lewis acids like zinc chloride .
-
Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions. For instance, 2-mercaptobenzoxazole can be methylated using methyl iodide in the presence of a base like sodium hydride .
-
Chloromethylation: : The final step involves the chloromethylation of the benzoxazole ring. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzyme activity or altering genetic material. The methylthio group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
6-(Methylthio)benzoxazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both chloromethyl and methylthio groups, providing a balance of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H8ClNOS |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
Clé InChI |
VYWBJNXRTNAOHA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)N=C(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)


![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)








